molecular formula C19H18N2O4 B2837239 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea CAS No. 2034381-22-9

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea

Cat. No.: B2837239
CAS No.: 2034381-22-9
M. Wt: 338.363
InChI Key: OOTUYNGGVVBFRI-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with benzofuran derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)amine
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)carbamate

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea is unique due to its specific combination of benzo[d][1,3]dioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(8-15-9-13-4-2-3-5-16(13)25-15)20-19(22)21-14-6-7-17-18(10-14)24-11-23-17/h2-7,9-10,12H,8,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUYNGGVVBFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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